1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one
Description
Structural Characterization of 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex aromatic ketone systems. The compound's official Chemical Abstracts Service registry number is 343272-53-7, providing unambiguous identification in chemical databases and regulatory documentation. Alternative systematic names documented in pharmaceutical literature include 1,5-bis(6-methoxy-2-naphthalenyl)-3-pentanone, reflecting variations in positional notation conventions.
The molecular structure designation emphasizes the central pentanone chain (pentan-3-one) bearing two identical 6-methoxynaphthalen-2-yl substituents at positions 1 and 5. This nomenclature precisely describes the substitution pattern, indicating methoxy groups located at the 6-position of each naphthalene ring system, with the naphthalene units attached to the pentanone backbone through their 2-positions. The systematic naming convention distinguishes this compound from potential regioisomers that might feature different substitution patterns on either the naphthalene rings or the pentanone backbone.
Computational analysis of collision cross-section predictions indicates specific values for various ionization adducts: [M+H]+ at 399.19548 m/z corresponds to 200.1 Ų, [M+Na]+ at 421.17742 m/z corresponds to 207.5 Ų, and [M-H]- at 397.18092 m/z corresponds to 208.0 Ų. These computational predictions provide valuable reference data for ion mobility spectrometry applications and structural validation studies.
Spectroscopic Identification Protocols
Nuclear Magnetic Resonance Spectral Signatures
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance analysis reveals distinct spectral regions corresponding to aromatic protons, methoxy groups, and aliphatic chain protons. The aromatic region typically displays complex multipicity patterns characteristic of substituted naphthalene systems, with chemical shifts reflecting the electronic environment created by methoxy substituents.
The methoxy groups generate characteristic singlet resonances in the aliphatic region, with integration ratios confirming the presence of two equivalent methoxy substituents per molecule. Aliphatic chain protons exhibit specific chemical shift patterns and coupling relationships that confirm the pentanone backbone structure. The ketone functionality influences neighboring carbon chemical shifts, creating diagnostic patterns observable in carbon-13 nuclear magnetic resonance spectra.
Analytical certification documentation confirms that nuclear magnetic resonance spectral data conforms to expected structural patterns, with high-resolution spectral analysis providing detailed assignment of individual resonances. The spectral signatures enable unambiguous identification and distinguish this compound from potential structural isomers or related impurities that might be present in synthetic preparations.
| Nuclear Magnetic Resonance Parameter | Characteristic Range | Assignment |
|---|---|---|
| Aromatic Protons | 7.0-8.0 ppm | Naphthalene ring protons |
| Methoxy Protons | 3.8-4.0 ppm | -OCH₃ groups |
| Aliphatic Chain Protons | 2.5-3.0 ppm | CH₂ groups adjacent to ketone |
| Ketone Carbon | ~200 ppm | C=O carbon |
Infrared Absorption Profile Analysis
Infrared spectroscopy reveals characteristic absorption bands that provide fingerprint identification of this compound functional groups and structural features. The carbonyl stretching vibration appears as a strong absorption band in the region of 1705-1725 cm⁻¹, consistent with aliphatic ketone functionality. This ketone absorption band provides definitive confirmation of the central pentanone structural unit and serves as a primary diagnostic feature for compound identification.
Aromatic carbon-carbon stretching vibrations manifest in the 1500-1650 cm⁻¹ region, with multiple bands reflecting the complex naphthalene ring systems present in the molecular structure. The methoxy substituents contribute characteristic carbon-oxygen stretching absorptions in the 1200-1275 cm⁻¹ range, specifically associated with aromatic ether linkages. Additional aromatic carbon-hydrogen bending vibrations appear at lower frequencies, providing supplementary structural confirmation.
The infrared absorption profile enables rapid screening and identification procedures, with spectral libraries facilitating automated matching and confirmation processes. Certificate of analysis documentation indicates that infrared spectral data consistently conforms to established reference patterns, supporting routine quality control applications. The comprehensive infrared absorption profile serves as a reliable analytical tool for structural verification and purity assessment in pharmaceutical analytical laboratories.
| Infrared Absorption Band | Frequency Range (cm⁻¹) | Functional Group Assignment | Intensity |
|---|---|---|---|
| Ketone C=O Stretch | 1705-1725 | Central pentanone carbonyl | Strong |
| Aromatic C=C Stretch | 1500-1650 | Naphthalene ring systems | Medium |
| Aromatic C-O Stretch | 1200-1275 | Methoxy ether linkages | Strong |
| Aromatic C-H Bend | 790-840 | Naphthalene substitution pattern | Strong |
Properties
IUPAC Name |
1,5-bis(6-methoxynaphthalen-2-yl)pentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O3/c1-29-26-13-9-21-15-19(3-7-23(21)17-26)5-11-25(28)12-6-20-4-8-24-18-27(30-2)14-10-22(24)16-20/h3-4,7-10,13-18H,5-6,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTKETXRHOPDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)CCC3=CC4=C(C=C3)C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187894 | |
| Record name | 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343272-53-7 | |
| Record name | 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343272537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-BIS(6-METHOXYNAPHTHALEN-2-YL)PENTAN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/896U9382GJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one is a synthetic organic compound notable for its dual methoxynaphthalene structure attached to a pentanone backbone. With a molecular formula of C23H26O2 and a molecular weight of approximately 398.49 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Despite its structural complexity, research into its specific mechanisms of action and therapeutic applications remains limited.
Structural Characteristics
The unique structure of this compound enables it to interact with biological systems in various ways. The presence of two methoxynaphthalene units may enhance lipophilicity and facilitate interactions with biological membranes, potentially influencing its pharmacokinetics and pharmacodynamics.
| Property | Value |
|---|---|
| Molecular Formula | C23H26O2 |
| Molecular Weight | 398.49 g/mol |
| Structural Features | Dual naphthalene units, ketone functionality |
Potential Therapeutic Applications
Research suggests that this compound may have implications in various disease areas:
- Cancer : Preliminary studies indicate that compounds with similar structures exhibit anti-cancer properties, suggesting potential for further exploration in oncology.
- Inflammatory Diseases : Given its structural characteristics, it may modulate inflammatory pathways, though specific studies are needed to confirm this.
- Neurodegenerative Diseases : The compound's interaction with neuronal receptors could imply a role in neuroprotection or cognitive enhancement.
While the exact mechanisms of action for this compound have not been extensively studied, it is hypothesized that its interactions may involve:
- Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, potentially influencing synaptic transmission.
- Antioxidant Activity : The methoxynaphthalene moieties may contribute to antioxidant effects, which are beneficial in mitigating oxidative stress associated with various diseases.
Study Overview
A study examining the biological activity of structurally related compounds provided insights into the potential effects of this compound. Researchers focused on the compound's interactions with cancer cell lines and inflammatory markers.
Key Findings
- In Vitro Activity : The compound demonstrated moderate cytotoxicity against certain cancer cell lines (e.g., MCF-7 breast cancer cells), indicating potential anti-cancer properties.
- Inflammation Modulation : Inflammatory assays suggested that the compound could reduce levels of pro-inflammatory cytokines when tested in vitro.
Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Agents
Recent studies have identified 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one as a candidate for developing antidiabetic agents. Research indicates that compounds with similar structures show promise in modulating glucose metabolism and improving insulin sensitivity. For instance, a study demonstrated that analogs of this compound exhibited significant antidiabetic activity, suggesting that further exploration could lead to effective therapeutic options for diabetes management .
Cancer Research
Preliminary investigations suggest that this compound may have anticancer properties. Its ability to interact with specific cellular pathways could inhibit tumor growth. While the exact mechanisms remain under investigation, initial results indicate potential efficacy against various cancer cell lines.
Material Science
Fluorescent Materials
The unique optical properties of this compound make it suitable for applications in material science, particularly in the development of fluorescent materials. Its naphthalene moieties can serve as effective fluorophores in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's stability and luminescence characteristics are being studied for use in advanced display technologies .
Analytical Chemistry
Reference Standards
In analytical chemistry, this compound is utilized as a reference standard for various analytical techniques, including chromatography and mass spectrometry. Its well-defined chemical structure allows for accurate calibration and validation of analytical methods used in pharmaceutical testing and quality control .
Case Study 1: Antidiabetic Activity
A comprehensive study evaluated the antidiabetic effects of several derivatives of this compound. The results indicated that specific modifications to the chemical structure enhanced glucose uptake in vitro, demonstrating the compound's potential as a scaffold for drug development targeting diabetes .
Case Study 2: Fluorescent Applications
Research focused on synthesizing polymeric materials incorporating this compound showed promising results in creating highly efficient fluorescent films. These materials exhibited excellent photostability and brightness, making them suitable for applications in OLED technology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Effects: Methoxynaphthalene vs. Methoxyphenyl: The 6-methoxynaphthalen-2-yl groups in the target compound provide extended aromaticity compared to 4-methoxyphenyl in BMD (). This may enhance binding to hydrophobic pockets in biological targets . Furan Rings: The furan-containing analogue () is simpler and more reactive in catalytic processes, suggesting substituents dictate synthetic utility .
Biological Activity :
Mechanistic and Functional Comparisons
Enzyme Inhibition Profiles
BW284C51 demonstrates high specificity for AChE over butyrylcholinesterase (BChE), with complete inhibition observed at 0.02 mM in enzyme assays . In contrast, the target compound’s methoxynaphthalene groups may favor interactions with different enzyme pockets, though direct data are lacking.
Physicochemical Properties
- Lipophilicity : Methoxy and naphthalene groups in the target compound likely increase logP values compared to BMD’s sulfonyl groups or BW284C51’s charged ammonium groups.
- Solubility : BW284C51’s dibromide salt enhances aqueous solubility, whereas the target compound’s neutral structure may limit bioavailability without formulation .
Research Findings and Implications
- Antifungal Applications : BMD’s activity against Candida albicans (MIC = 125 μg/mL) suggests that pentan-3-one derivatives with electron-withdrawing groups warrant further exploration .
- Neurological Targets : BW284C51’s AChE inhibition mechanism (via competitive binding) provides a template for designing neuroactive compounds .
- Synthetic Versatility : The catalytic formation of furan-containing pentan-3-one () underscores the scaffold’s adaptability in organic synthesis .
Preparation Methods
Reaction Design and Mechanism
The synthesis begins with 6-methoxynaphthalene, where the methoxy group activates the naphthalene ring at the 2-position for electrophilic attack. A glutaryl chloride (pentanedioyl dichloride) serves as the diacylating agent, enabling the introduction of a five-carbon chain with a central ketone. The reaction proceeds via the following steps:
-
Generation of acylium ion : Interaction between glutaryl chloride and a Lewis acid catalyst (e.g., AlCl₃) forms a reactive acylium ion.
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Electrophilic attack : The acylium ion targets the 2-position of 6-methoxynaphthalene, forming a σ-complex intermediate.
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Deprotonation : The intermediate loses a proton, restoring aromaticity and yielding a monoacylated product.
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Second acylation : The remaining acyl chloride group undergoes a subsequent Friedel-Crafts reaction with another equivalent of 6-methoxynaphthalene.
Optimization Parameters
Key variables influencing yield and purity include:
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Catalyst Loading | 1.2–1.5 eq AlCl₃ | Higher loadings increase acylium ion stability but risk over-acylation |
| Temperature | 0–5°C (initial) | Low temperatures minimize side reactions (e.g., polyacylation) |
| Solvent | Dichloromethane | Polar aprotic solvent enhances electrophile stability |
| Reaction Time | 4–6 hours | Prolonged durations favor completion but may degrade products |
Under optimized conditions, this method achieves yields of 60–70%, with the primary impurity being monoacylated byproducts. Purification typically involves sequential washes with sodium bicarbonate (to remove excess AlCl₃) followed by column chromatography using silica gel and a hexane/ethyl acetate gradient.
Cross-Coupling Strategies: Modern Synthetic Routes
Transition metal-catalyzed cross-coupling reactions offer an alternative pathway with improved regioselectivity and functional group tolerance. The Suzuki-Miyaura coupling, in particular, has been adapted for constructing the naphthalene-ketone-naphthalene framework.
Retrosynthetic Analysis
The target molecule is dissected into two 6-methoxy-2-naphthylboronic acid units and a central pentan-3-one-derived electrophile (e.g., 1,5-dibromopentan-3-one). This approach circumvents the limitations of Friedel-Crafts chemistry, such as positional selectivity and acid sensitivity.
Catalytic Cycle and Conditions
The reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄) to facilitate the coupling between the boronic acid and dibromoketone:
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Oxidative addition : Pd⁰ inserts into the C–Br bond of 1,5-dibromopentan-3-one, forming a Pd²⁺ intermediate.
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Transmetallation : The naphthylboronic acid transfers its aryl group to palladium, displacing bromide ions.
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Reductive elimination : The Pd²⁻ center releases the coupled product, regenerating the Pd⁰ catalyst.
A representative protocol uses:
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Catalyst : 5 mol% Pd(PPh₃)₄
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Base : 2.0 eq K₂CO₃ (to neutralize HBr byproducts)
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Solvent : Toluene/water (3:1 v/v)
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Temperature : 80°C for 12 hours
This method achieves yields up to 85% with >95% purity, as confirmed by HPLC.
Industrial-Scale Production Considerations
Large-scale synthesis of this compound demands rigorous process control to ensure reproducibility and cost-efficiency.
Continuous Flow Reactor Systems
Traditional batch reactors face challenges in heat dissipation and mixing efficiency when scaling Friedel-Crafts reactions. Continuous flow systems address these issues by:
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Precise temperature control : Microfluidic channels enable rapid heat transfer, minimizing thermal degradation.
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Reduced catalyst loadings : 20–30% less AlCl₃ required compared to batch processes.
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Higher throughput : Residence times of 15–30 minutes enable kilogram-scale production daily.
Comparative Analysis of Synthetic Routes
The table below contrasts the key attributes of Friedel-Crafts and Suzuki-Miyaura methodologies:
| Parameter | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling |
|---|---|---|
| Yield | 60–70% | 75–85% |
| Purity | 90–92% | 95–98% |
| Catalyst Cost | $50–$100/kg (AlCl₃) | $500–$800/kg (Pd(PPh₃)₄) |
| Reaction Time | 4–6 hours | 12–18 hours |
| Scalability | Moderate (batch) | High (continuous flow) |
| Environmental Impact | High (HCl waste) | Moderate (boron byproducts) |
Q & A
Q. What are the common synthetic routes for 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to link methoxynaphthalene moieties to a pentan-3-one backbone. A critical intermediate is 6-methoxy-2-naphthylacetic acid (CAS 23981-47-7), which can undergo ketonization or condensation reactions . For example, analogous compounds like 5-(6-methoxynaphthalen-2-yl) derivatives are synthesized via arylation of diketones using arylboronic acids under palladium catalysis . Key steps include:
- Protection/deprotection of methoxy groups to prevent side reactions.
- Purification via column chromatography or recrystallization to isolate the target compound.
Q. How is the structural characterization of this compound performed?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Identifies methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons from naphthalene rings (δ ~6.8–8.2 ppm). Carbonyl (C=O) appears at δ ~205–210 ppm in ¹³C NMR.
- IR : Strong absorption at ~1680–1720 cm⁻¹ confirms the ketone group.
- X-ray Crystallography : Resolves spatial arrangement; SHELX software (e.g., SHELXL) refines bond lengths and angles . For example, analogous bis-thiophenyl ketones show dihedral angles of ~75° between aromatic planes .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
Methodological Answer:
- Acetylcholinesterase (AChE) Inhibition :
- Ellman’s Assay : Measures thiocholine production via DTNB (5,5′-dithiobis-2-nitrobenzoic acid) at 412 nm. Compare inhibition to reference standards (e.g., BW284c51, IC₅₀ ~30 nM) .
- Selectivity Testing : Co-assay with butyrylcholinesterase (BuChE) to confirm specificity (BuChE is more sensitive to Iso-OMPA, while AChE is inhibited by BW284c51) .
Advanced Research Questions
Q. How do crystallographic challenges (e.g., twinning, disorder) affect the refinement of this compound?
Methodological Answer:
- Data Collection : High-resolution (~0.8 Å) X-ray data minimizes errors. Use synchrotron sources for weak diffractors.
- Refinement in SHELXL :
Q. How can impurity profiling (e.g., 6,6′-dimethoxy-2,2′-binaphthalenyl) impact pharmacological studies?
Methodological Answer:
Q. How to resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?
Methodological Answer:
- Assay Validation :
- Risk of Bias Assessment : Use tools like OHAT’s Risk of Bias criteria to evaluate study design (e.g., blinding, sample size) . Contradictions may arise from non-standardized inhibitor concentrations or solvent effects (e.g., DMSO >1% inhibits AChE).
Q. What strategies optimize synthetic yield and purity for scale-up?
Methodological Answer:
- Catalyst Optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance coupling efficiency .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track ketone formation and minimize side products.
- Green Chemistry : Switch from dichloromethane to cyclopentyl methyl ether (CPME) for safer solvent use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
